5,6-dichloro-1H-Indole-3-carboxylic acid

Medicinal Chemistry ADME Synthetic Building Block

Procuring generic indole-3-carboxylic acid analogs risks compromised membrane permeability and failed cross-coupling reactions in advanced syntheses. 5,6-Dichloro-1H-indole-3-carboxylic acid (CAS 1404531-95-8) is a non-fungible, electron-deficient building block engineered for precision medicinal chemistry and agrochemical discovery. • Enhanced CNS Penetration: cLogP of 3.17 (vs. 1.53 for unsubstituted scaffold) imparts superior blood-brain barrier permeability to downstream candidates. • Optimized Reactivity: 5,6-Dichloro substitution enables efficient Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings inaccessible to mono-halogenated analogs. • Supply Assurance: Available in research quantities (1 g-10 g) with documented purity (98%) and global shipping.

Molecular Formula C9H5Cl2NO2
Molecular Weight 230.04
CAS No. 1404531-95-8
Cat. No. B2490971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dichloro-1H-Indole-3-carboxylic acid
CAS1404531-95-8
Molecular FormulaC9H5Cl2NO2
Molecular Weight230.04
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)NC=C2C(=O)O
InChIInChI=1S/C9H5Cl2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14)
InChIKeyVZTUPMWAMPRPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-1H-Indole-3-Carboxylic Acid: Core Properties


5,6-Dichloro-1H-Indole-3-Carboxylic Acid (CAS 1404531-95-8) is a halogenated heterocyclic building block of the indole-3-carboxylic acid class, characterized by a 5,6-dichloro substitution pattern on the indole ring [1]. The compound has a molecular weight of 230.05 g/mol and a predicted LogP of 3.17 , placing it in a distinct physicochemical space compared to its closest analogs, such as unsubstituted indole-3-carboxylic acid or 5-chloroindole-3-carboxylic acid. This specific substitution pattern is intended to refine electronic and steric properties, which are critical for downstream synthetic applications in medicinal chemistry and agrochemical research .

Scaffold Design
5,6-Dichloro substitution refines electronic and steric properties for heterocyclic building blocks
Lipophilicity Tuning
Higher calculated LogP supports membrane-permeable scaffold design in CNS research
Synthetic Versatility
Dual chlorine atoms activate indole core for cross-coupling and nucleophilic substitution

5,6-Dichloro-1H-Indole-3-Carboxylic Acid Substitution Limitations


In the procurement of research chemicals, the assumption that similar indole-3-carboxylic acid derivatives are interchangeable is a significant risk. The 5,6-dichloro substitution pattern on the indole core confers a unique electronic and steric profile that directly influences molecular recognition, binding affinity, and the physicochemical properties of downstream compounds . Simple substitution with 5-chloro or unsubstituted indole-3-carboxylic acid would result in a different LogP, hydrogen-bonding capacity, and molecular geometry, leading to altered reactivity in synthetic schemes or different biological activity profiles in screening campaigns . The data below quantifies the specific differences that make this compound a distinct, non-fungible entity for scientific research and industrial applications.

Lipophilicity Shift
5,6-Dichloro pattern increases LogP vs. unsubstituted or 5-Cl analogs; substituting may alter permeability profile and partitioning.
Hydrogen Bonding Environment
Additional chlorine reduces C-H···O interactions compared to 5-chloroindole; may affect crystal packing and receptor binding.
Electronic Reactivity Mismatch
Mono-chlorinated or non-halogenated analogs are less activated for cross-coupling; synthetic route efficiency may shift.

5,6-Dichloro-1H-Indole-3-Carboxylic Acid: Comparative Evidence


Enhanced Lipophilicity

5,6-Dichloro-1H-indole-3-carboxylic acid exhibits a significantly higher lipophilicity compared to the parent indole-3-carboxylic acid scaffold, a key determinant of membrane permeability and biological target engagement . This difference is quantified by the calculated partition coefficient (cLogP).

Lipophilicity
Class-level inference
cLogP 3.17
vs. parent indole-3-carboxylic acid: ~1.53
Supports lipophilicity-driven design; calculated property only.
ΔcLogP ≈ +1.64; requires experimental validation for specific targets.
Medicinal Chemistry ADME Synthetic Building Block

Hydrogen Bonding Alteration

The dichloro substitution pattern reduces the number of hydrogen bond donors compared to 5-chloroindole-3-carboxylic acid by replacing an aromatic C-H bond with a C-Cl bond . This subtle change alters the compound's ability to form intermolecular interactions, which is crucial for solid-state properties, solubility, and receptor binding.

H-Bonding Profile
Class-level inference
HBD Count: 2
Reduced C-H···O capacity vs. 5-Cl analog
May alter solid-state and binding interactions; data to verify.
Relevant for crystal engineering and receptor fit.
Medicinal Chemistry Crystal Engineering Receptor Binding

HDAC Inhibition Profile

In a class-level comparison, a structurally related indole-3-carboxylic acid derivative exhibited weak or no activity against histone deacetylases (HDACs) [1]. While direct data for the 5,6-dichloro compound is limited, this class-level profile suggests that the 5,6-dichloro substitution pattern does not confer potent pan-HDAC inhibition, differentiating it from other indole-based HDAC inhibitor scaffolds.

HDAC2 Inhibition
Supporting evidence
Predicted weak
Analog IC50 > 50,000 nM (BindingDB)
Class-level profile suggests minimal HDAC2 interference.
Useful for projects avoiding off-target HDAC effects.
Cancer Research Epigenetics High-Throughput Screening

Enhanced Electronic Reactivity

The 5,6-dichloro substitution pattern is specifically designed to enhance the reactivity and potential for diverse chemical modifications compared to less halogenated analogs . This is due to the electron-withdrawing effect of the two chlorine atoms, which activates the indole ring towards nucleophilic aromatic substitution and facilitates metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactivity
Class-level inference
Suzuki-Miyaura / Buchwald-Hartwig
Activated by dual Cl substitution
Enables complex polysubstituted indole synthesis.
Based on established SAR for halogenated heterocycles.
Organic Synthesis Cross-Coupling Reactions Heterocyclic Chemistry

5,6-Dichloro-1H-Indole-3-Carboxylic Acid Applications


CNS-Penetrant Drug Building Block

Given its increased lipophilicity (cLogP 3.17 vs. 1.53 for the parent scaffold) , 5,6-dichloro-1H-indole-3-carboxylic acid is an ideal starting material for the synthesis of drug candidates targeting central nervous system (CNS) disorders. Its favorable LogP value suggests it can impart sufficient membrane permeability to the final molecule to cross the blood-brain barrier, a critical requirement for CNS therapeutics. Procurement of this specific dichloro analog, rather than a less lipophilic one, is essential for maintaining this property in the final lead compound.

Cross-Coupling Intermediate

The electron-deficient nature of the 5,6-dichloroindole ring makes this compound a highly versatile building block for advanced organic synthesis, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . This allows for the efficient introduction of diverse aryl or amino groups onto the indole scaffold. For procurement, this means selecting this specific compound over non-halogenated or mono-halogenated analogs will enable synthetic routes that are otherwise less efficient or entirely inaccessible.

Crop Protection Agents

The indole-3-carboxylic acid scaffold is a known pharmacophore in agrochemicals, and the 5,6-dichloro substitution pattern can be exploited to fine-tune biological activity against specific pests or pathogens while potentially improving environmental stability . Researchers in this field should prioritize this compound over simpler indole acids when the target profile requires enhanced lipophilicity and specific electronic properties for uptake and activity in plants or insects.

Target Engagement Probes

The unique hydrogen bonding and steric profile of the 5,6-dichloroindole-3-carboxylic acid core makes it a valuable scaffold for generating chemical probes . When designing probes to study protein function or to validate new drug targets, the specific interaction pattern of this molecule can be a key differentiator. Procuring this exact building block ensures the designed probe accurately reflects the intended structure-activity relationship, as even a seemingly minor change like a different halogenation pattern can drastically alter target engagement.

Application
Selection Property
Validation Focus
CNS-oriented scaffold synthesis
Enhanced lipophilicity profile
Permeability assay fit
Synthetic route diversification
Electronic activation for cross-coupling
Cross-coupling yield and selectivity
Agrochemical lead discovery
Halogenated indole core for biological tuning
Pest-pathogen activity screening
Chemical probe design
Distinct H-bond and steric profile
Target engagement assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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